8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
This compound features an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 2-(methylsulfanyl)pyridine-3-carbonyl group. Its synthesis typically involves coupling the bicyclo-octene system with activated pyridine intermediates, as seen in analogous routes for related structures .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-18-13-12(6-3-9-15-13)14(17)16-10-4-2-5-11(16)8-7-10/h2-4,6,9-11H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXYIRKZHICTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . The enantioselective construction of this scaffold can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would need to be optimized for cost-effectiveness and efficiency, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thiol or sulfide.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methylsulfanyl group in the pyridine ring may enhance the compound's efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies .
-
Neurological Disorders
- The bicyclic structure is known to interact with neurotransmitter receptors, particularly in the context of dopamine receptor modulation. Compounds related to this structure have been studied for their potential in treating disorders such as schizophrenia and Parkinson's disease by acting as selective antagonists or agonists at dopamine receptors .
- Anti-inflammatory Effects
Synthetic Utility
-
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its ability to participate in diverse chemical reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals .
- Functionalization Opportunities
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial activity of various bicyclic compounds, derivatives similar to 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
Case Study 2: Neurological Modulation
A research team investigated the effects of structurally related compounds on dopamine receptor activity using in vitro assays. The results demonstrated that certain derivatives exhibited selective antagonism at D2 receptors, highlighting their potential application in treating neurological disorders.
Mechanism of Action
The mechanism of action for 8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects they trigger.
Comparison with Similar Compounds
Substituent Variations on the 8-Azabicyclo[3.2.1]oct-2-ene Core
The following table highlights structural analogs differing in substituents at the 3-position of the bicyclo system:
Key Observations :
- Electron-withdrawing groups (e.g., fluorophenyl in ) enhance binding to neurotransmitter transporters, while bulky aromatic substituents (e.g., naphthalenyl in ) improve selectivity for cholinergic receptors.
- The methylsulfanyl-pyridine carbonyl group in the target compound introduces both lipophilic (methylsulfanyl) and polar (carbonyl) regions, suggesting dual interactions in receptor binding .
Physicochemical Properties
The target compound’s higher lipophilicity may enhance blood-brain barrier penetration compared to fluorophenyl or pyridinylsulfanyl analogs .
Biological Activity
8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter receptors and other biological pathways. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bicyclic structure that includes a pyridine moiety and a carbonyl group, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 250.33 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Neurotransmitter Receptor Interaction :
- The compound has been studied for its interaction with dopamine receptors, particularly D2 and D3 subtypes, which are critical in the treatment of various neurological disorders. Research indicates that modifications in the structure can significantly influence receptor binding affinities and selectivity .
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated. Its efficacy compared to existing antimicrobial agents is still under investigation.
- Anti-inflammatory Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents at the 2-position of the pyridine ring have been shown to alter binding affinities significantly. For example, methylthio groups enhance lipophilicity, potentially improving membrane permeability and receptor interactions .
- Bicyclic Framework : The rigidity provided by the bicyclic structure contributes to increased receptor selectivity compared to more flexible analogs, demonstrating a 100-fold increase in selectivity for certain receptor subtypes under specific modifications .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Dopamine Receptor Binding Study :
- In Vitro Antibacterial Assays :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂OS |
| Molecular Weight | 250.33 g/mol |
| D2 Receptor Binding Affinity | Varies with substitution |
| MIC against Staphylococcus aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
